

2H-Benzo[d]triazole Compounds: A Comprehensive Technical Guide for Drug Development

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Compound of Interest

Compound Name: 2H-Benzo[d][1,2,3]triazol-5-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of 2H-Benzo[d]triazole compounds, a class of heterocyclic molecules that has garnered significant attention in medicinal chemistry. This document outlines their synthesis, chemical properties, and diverse biological activities, with a particular focus on their potential as anticancer and anticonvulsant agents. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are also provided to facilitate further research and development in this promising area.

Core Chemical Structure and Properties

2H-Benzo[d]triazole, also known as 1,2,3-benzotriazole, is a bicyclic aromatic compound with the chemical formula $C_6H_5N_3$. The core structure consists of a benzene ring fused to a 1,2,3-triazole ring. The presence of three nitrogen atoms in the five-membered ring imparts unique physicochemical properties to this scaffold, including its ability to participate in hydrogen bonding and its electron-accepting nature. These characteristics make the 2H-benzo[d]triazole moiety a versatile building block in the design of novel therapeutic agents.^[1]

Synthesis of 2H-Benzo[d]triazole Derivatives

The synthesis of 2H-benzo[d]triazole derivatives can be achieved through various chemical reactions. A common method involves the diazotization of o-phenylenediamine with sodium nitrite in the presence of an acid. The resulting benzotriazole can then be further functionalized at different positions to create a diverse library of compounds. Another prevalent synthetic strategy is the copper-catalyzed 1,3-dipolar cycloaddition of azides with alkynes, often referred to as "click chemistry," which allows for the efficient and specific formation of 1,2,3-triazole rings.

Biological Activities and Therapeutic Potential

2H-Benzo[d]triazole derivatives have demonstrated a wide spectrum of biological activities, highlighting their potential in drug discovery. Researchers have explored their applications as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory agents. The ability to readily modify the core structure allows for the fine-tuning of their pharmacological properties and the development of compounds with enhanced potency and selectivity.

Anticancer Activity

A significant body of research has focused on the development of 2H-benzo[d]triazole derivatives as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways, induction of DNA damage, and promotion of apoptosis.

Quantitative Data on Anticancer Activity

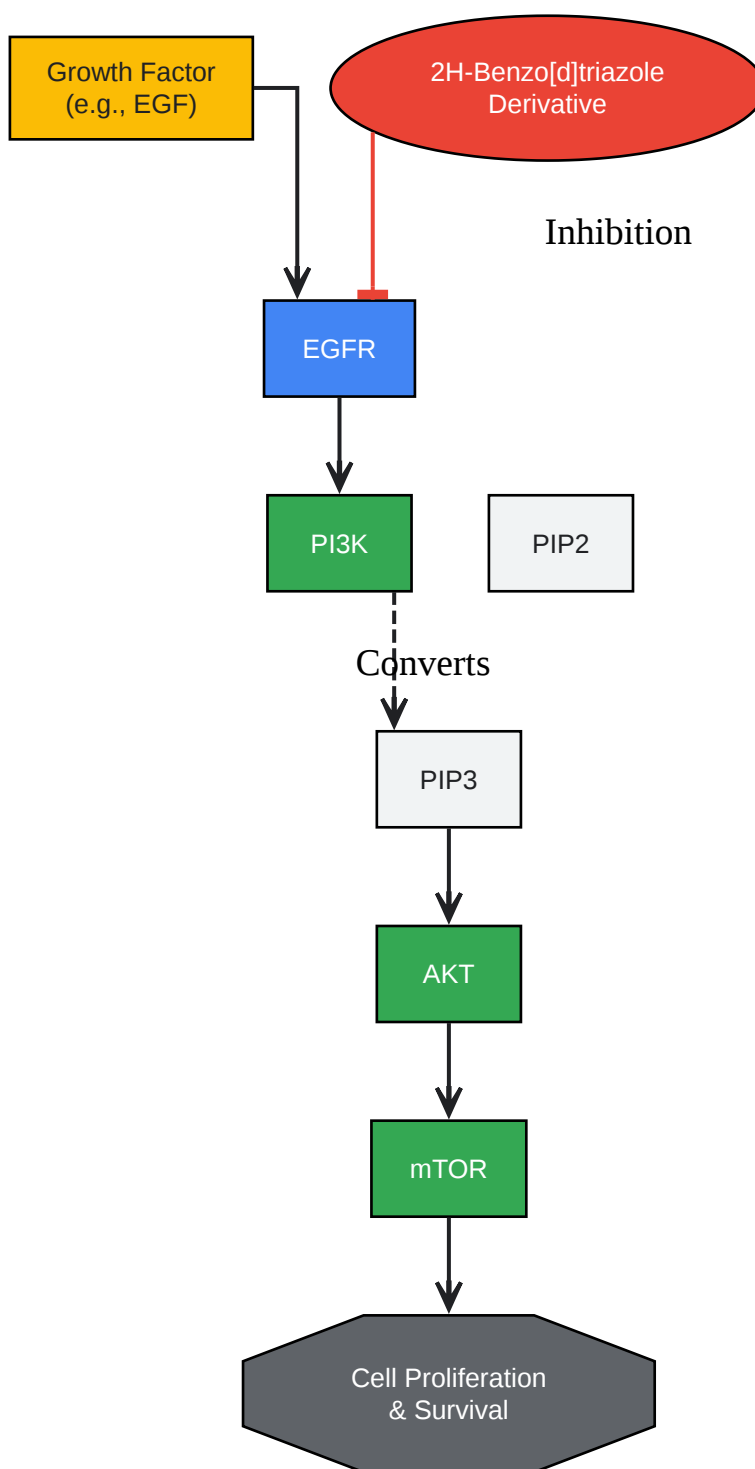
The following table summarizes the in vitro anticancer activity of selected 2H-benzo[d]triazole derivatives against various human cancer cell lines, with data presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound	Cancer Cell Line	IC50 (μM)	Reference
Series c			
c5	Huh-7 (Liver)	28.48	[1][2][3]
c14	Huh-7 (Liver)	32.60	[1][2][3]
c16	Huh-7 (Liver)	31.87	[1][2][3]
c18	Huh-7 (Liver)	19.05	[1][2][3]
Series 14			
14b	A549 (Lung)	7.59 ± 0.31	[4]
14c	A549 (Lung)	18.52 ± 0.59	[4]
Series 8			
8a	T47D (Breast)	13	
8b	T47D (Breast)	17	
8c	T47D (Breast)	19	
EGFR Inhibitors			
8a	EGFR	0.69	[5]
8b	EGFR	1.16	[5]
8c	EGFR	4.82	[5]
6i	EGFR	0.078	[6]
10e	EGFR	0.073	[6]
PI3K/AKT/mTOR Inhibitors			
5p	PI3K	4.98	
5p	AKT	0.21	
5p	mTOR	0.49 (nM)	
Other Compounds			

HB5	HepG2 (Liver)	Lowest IC50 in study	[7]
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Signaling Pathways in Anticancer Activity

- **EGFR/PI3K/AKT/mTOR Pathway:** Several 2H-benzo[d]triazole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling components, including PI3K, AKT, and mTOR.[\[6\]](#) This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and angiogenesis.

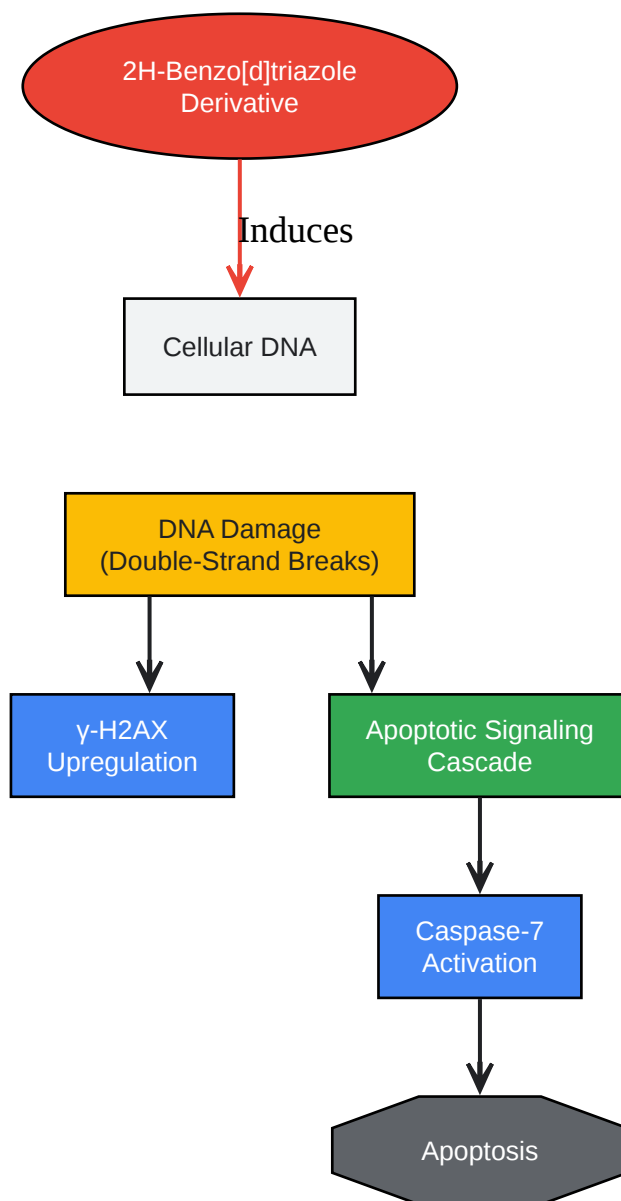


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Caption: EGFR signaling pathway inhibited by 2H-Benzo[d]triazole derivatives.

- DNA Damage and Apoptosis Pathway: Another key mechanism of action for these compounds is the induction of DNA damage, which subsequently triggers programmed cell

death (apoptosis). Upregulation of γ -H2AX, a marker of DNA double-strand breaks, and caspase-7, an executioner caspase in the apoptotic cascade, has been observed following treatment with 2H-benzo[d]triazole derivatives.[1][2][3]



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Caption: DNA damage and apoptosis induction by 2H-Benzo[d]triazole derivatives.

Anticonvulsant Activity

Derivatives of 2H-benzo[d]triazole have also shown promise as anticonvulsant agents. Their mechanism of action is thought to involve the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.

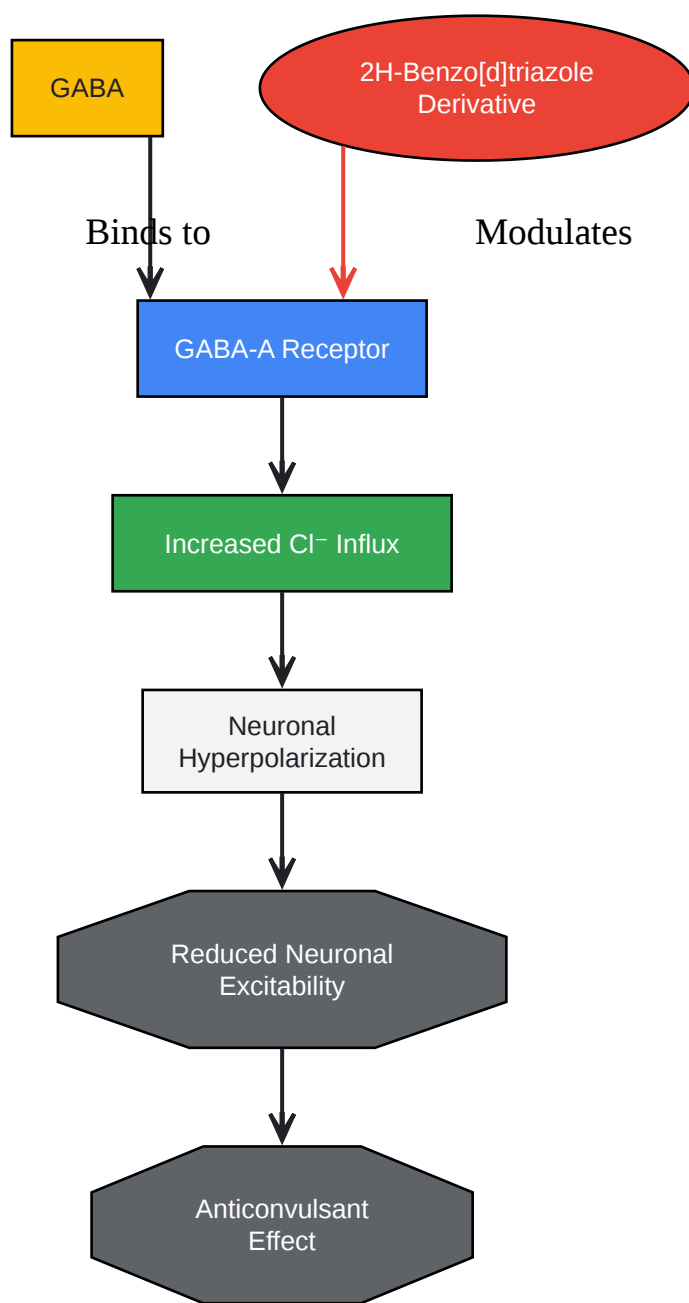
Quantitative Data on Anticonvulsant Activity

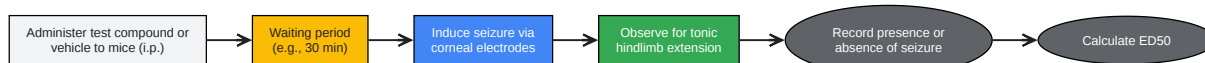
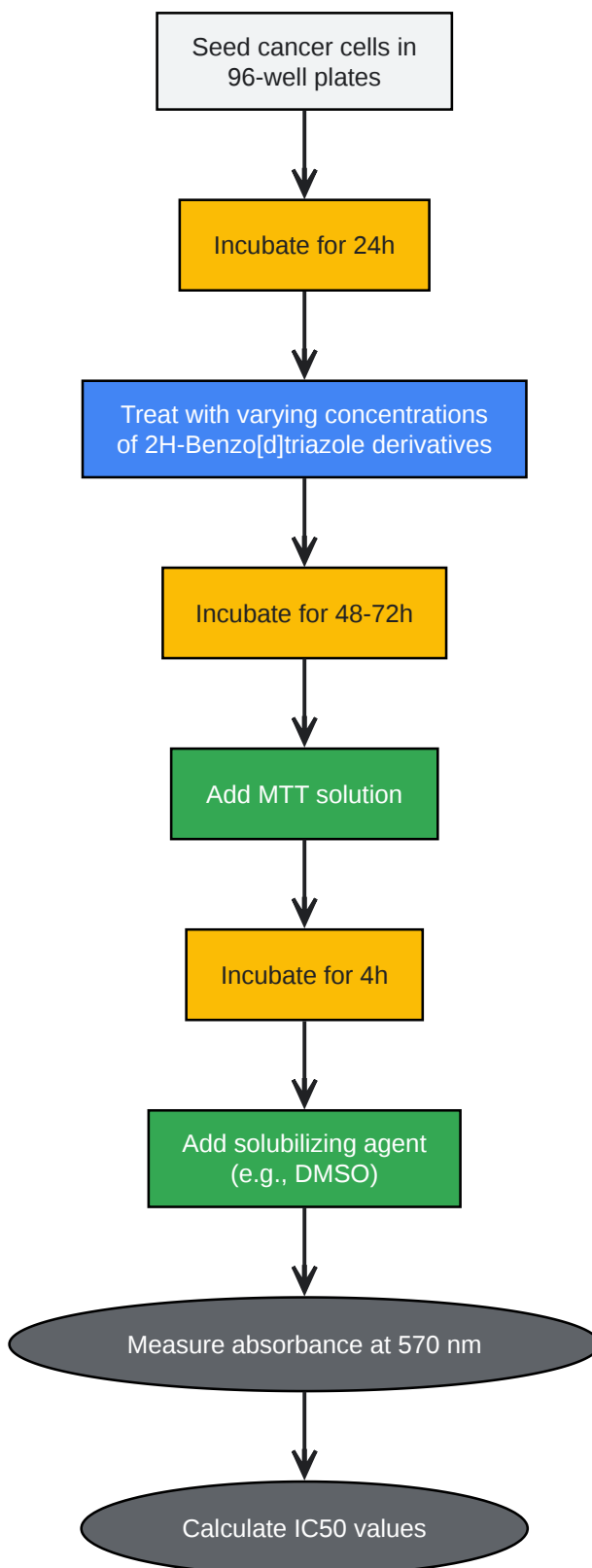
The following table presents the anticonvulsant activity of selected 2H-benzo[d]triazole derivatives, including their median effective dose (ED50) in animal models of seizures and their median toxic dose (TD50) to indicate their therapeutic window.

Compound	Seizure Model	ED50 (mg/kg)	TD50 (mg/kg)	Protective Index (PI = TD50/ED50)	Reference
5g	MES	31.7	>300	>9.5	[8][9]
5j	MES	12.7	>300	>23.6	[8][9]
5i	MES	11.4	611.0	53.6	[10]
5i	scPTZ	31.7	611.0	19.3	[10]
6g	MES	160.4	>440	2.74	[11]
5j	scPTZ	52.8	>491	>9.3	[12]

Signaling Pathways in Anticonvulsant Activity

The anticonvulsant effects of 2H-benzo[d]triazole derivatives are believed to be mediated, at least in part, by their interaction with the GABAergic system. These compounds may act as positive allosteric modulators of GABAA receptors, enhancing the inhibitory effects of GABA and thereby reducing neuronal excitability.[\[8\]\[9\]\[13\]\[14\]\[15\]](#)





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